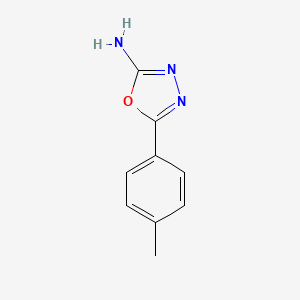

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUHVYAAUVJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326762 | |

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33621-60-2 | |

| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Methylphenyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

General Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Derivatives

The construction of the 1,3,4-oxadiazole ring can be achieved through various synthetic pathways. The most common approaches involve the cyclization of open-chain precursors, often facilitated by dehydrating agents or oxidative conditions.

Reactions of Acid Hydrazides with Carboxylic Acids

A well-established method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of acid hydrazides with carboxylic acids. This reaction typically proceeds in the presence of a dehydrating agent, which facilitates the formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration to yield the oxadiazole ring. A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being a common choice.

For instance, a series of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives were synthesized by treating a hydrazide molecule with substituted acids in the presence of phosphorus oxychloride, which acted as both a reagent and a solvent. This method offers the advantage of shorter reaction times and excellent yields organic-chemistry.org.

Direct Cyclization of Diacylhydrazines

The direct cyclization of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines) is a fundamental and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This intramolecular cyclodehydration reaction requires the removal of a molecule of water and is typically promoted by heating in the presence of a strong dehydrating agent.

The choice of the dehydrating agent is critical and can significantly influence the reaction conditions and yield. A range of reagents have been successfully employed for this transformation.

Utilization of Dehydrating Agents

A variety of dehydrating agents are instrumental in the synthesis of 1,3,4-oxadiazoles, particularly in the cyclization of diacylhydrazines. The selection of the appropriate agent often depends on the substrate's reactivity and the desired reaction conditions.

Commonly used dehydrating agents include:

Phosphorous Oxychloride (POCl₃): This is one of the most frequently used reagents for the cyclodehydration of 1,2-diacylhydrazines. The reaction is typically carried out by heating the diacylhydrazine in excess POCl₃.

Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is an effective dehydrating agent for this transformation.

Phosphorous Pentaoxide (P₂O₅): This strong dehydrating agent can also be used to effect the cyclization of diacylhydrazines.

Triflic Anhydride ((CF₃SO₂)₂O): A milder approach for the cyclization of diacylhydrazines involves the use of triflic anhydride in the presence of pyridine. This method often provides high yields (70-95%) under gentle reaction conditions researchgate.netresearchgate.netasianpubs.org.

The following table summarizes various dehydrating agents used in the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines.

| Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |

| Phosphorous Oxychloride (POCl₃) | Reflux | Good to Excellent | organic-chemistry.org |

| Thionyl Chloride (SOCl₂) | Varies | Good | google.com |

| Phosphorous Pentaoxide (P₂O₅) | Varies | Good | sathyabama.ac.in |

| Triflic Anhydride/Pyridine | -10 °C to room temperature | 70-95 | researchgate.netresearchgate.netasianpubs.org |

Specific Synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

The synthesis of the target compound, this compound, can be achieved through specific condensation and subsequent cyclization reactions.

Condensation Routes

Condensation reactions provide a direct pathway to precursors that can be readily cyclized to form the desired 2-amino-1,3,4-oxadiazole structure.

A key synthetic route to this compound involves a two-step process starting from 4-methylbenzaldehyde.

The first step is the condensation reaction between 4-methylbenzaldehyde and semicarbazide hydrochloride. This reaction, typically carried out in a suitable solvent like ethanol, yields the corresponding 4-methylbenzaldehyde semicarbazone sathyabama.ac.in. Semicarbazones are crystalline solids that are often readily purified.

The second step is the oxidative cyclization of the purified 4-methylbenzaldehyde semicarbazone. This transformation can be achieved using an oxidizing agent such as bromine in a solvent like acetic acid nih.gov. The oxidation leads to the formation of the 1,3,4-oxadiazole ring, yielding the final product, this compound nih.gov.

Step 1: Formation of 4-methylbenzaldehyde semicarbazone

Step 2: Oxidative cyclization to this compound

This method provides a straightforward and efficient route to the target compound from readily available starting materials.

Alternative Synthetic Pathways for Related Methanamine Derivatives

While direct syntheses of this compound are prevalent, alternative pathways have been explored for closely related derivatives, such as those with a methanamine substituent. These routes offer access to a broader range of functionalized analogs.

A notable synthetic route for a methanamine derivative, specifically 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the condensation of p-Toluic hydrazide with glycine in the presence of polyphosphoric acid (PPA). preprints.orgresearchgate.net This method provides a convenient and high-yielding pathway to this amine-functionalized oxadiazole. preprints.org

The reaction proceeds by heating a pulverized mixture of p-Toluic hydrazide and glycine in polyphosphoric acid. preprints.org The temperature is typically increased in a stepwise manner, for instance, initially to 120°C for 2 hours, followed by a period at 160°C for 12 hours to facilitate the cyclization reaction. preprints.org Upon cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the product. preprints.org The crude product can then be purified by neutralization with a base like sodium bicarbonate and subsequent recrystallization from a suitable solvent such as ethanol. preprints.org

This polyphosphoric acid-mediated condensation is considered a prominent and convenient method for synthesizing such 1,3,4-oxadiazole compounds with high purity. preprints.org

Reaction Scheme:

p-Toluic Hydrazide + Glycine --(Polyphosphoric Acid, Heat)--> 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

| Reactant | Reagent | Conditions | Product | Yield |

| p-Toluic Hydrazide | Glycine, Polyphosphoric Acid | 120°C for 2h, then 160°C for 12h | 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | High |

Synthetic Strategies for Functionalization and Derivatization

The functionalization and derivatization of the this compound scaffold are crucial for tuning its chemical and physical properties for various applications. These strategies include the introduction of the primary amine functionality, integration into polymeric structures, and the synthesis of N-aryl analogues.

The introduction of an amine group at the 2-position of the 1,3,4-oxadiazole ring is a key step in the synthesis of the title compound and its derivatives. Several methods have been developed for this purpose, often involving the cyclization of a precursor that already contains the necessary nitrogen atom.

One common approach is the oxidative cyclization of semicarbazones. nih.gov For instance, the reaction of a suitable aldehyde with semicarbazide hydrochloride in ethanol can yield a semicarbazone, which is then oxidized using an agent like bromine in acetic acid to form the 2-amino-1,3,4-oxadiazole ring. nih.gov Another widely used method involves the cyclization of thiosemicarbazides. The thiosemicarbazide precursor can be cyclized using various reagents, such as tosyl chloride in the presence of pyridine. nih.gov This method has been shown to be efficient for the preparation of various 5-alkyl- and 5-aryl-2-amino-1,3,4-oxadiazoles. nih.gov

Additionally, iodine-mediated oxidative C-O bond formation via the condensation of aldehydes and semicarbazide provides a metal-free pathway to 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.com This approach is versatile and can be applied to aliphatic, aromatic, and cinnamic aldehydes. jchemrev.com

The 1,3,4-oxadiazole moiety is known for its thermal stability and electron-transporting properties, making it a desirable component in advanced polymers. preprints.org The amine functionality in this compound and its derivatives serves as a handle for their incorporation into polymeric chains.

Oxadiazole diamines, which can be synthesized from precursors containing the oxadiazole ring, are valuable monomers for the preparation of high-performance polymers like polyimides. preprints.org These diamines can undergo polycondensation with various dianhydrides to yield polyimides with excellent thermal stability. rsc.orgsemanticscholar.orgvt.edu The general two-step method for polyimide synthesis involves the reaction of a diamine and a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu

Furthermore, oxadiazole amines can be incorporated into existing polymers through post-polymerization modification. For example, they can be grafted onto polymers with reactive pendant groups, which can effectively tune the dielectric properties of the resulting materials. preprints.org Aromatic polyamides containing the 1,3,4-oxadiazole ring in their backbone can also be synthesized by the reaction of oxadiazole-containing diacid chlorides with aromatic diamines. nih.gov

| Polymer Type | Monomers | Key Features of Oxadiazole Integration |

| Polyimides | Oxadiazole diamines and dianhydrides | Enhances thermal stability and provides specific electronic properties. preprints.orgrsc.orgsemanticscholar.orgvt.edu |

| Polyamides | Oxadiazole-containing diacid chlorides and diamines | Imparts high thermal resistance and good hydrolytic stability. nih.gov |

| Functionalized Polymers | Oxadiazole amines and polymers with reactive groups | Allows for tuning of properties like dielectric constant through post-polymerization modification. preprints.org |

The synthesis of N-aryl derivatives of this compound allows for the exploration of a wide range of substituted analogues with potentially enhanced biological or material properties. A common strategy for preparing these compounds involves the cyclization of N-aryl-substituted thiosemicarbazides.

For example, a hydrazide can be reacted with an appropriate aryl isothiocyanate to produce a thiosemicarbazide intermediate. This intermediate is then cyclized using reagents like tosyl chloride and pyridine to yield the desired N-aryl-5-substituted-1,3,4-oxadiazol-2-amine. jchemrev.com Another approach involves the reaction of a substituted phenyl semicarbazide with an aromatic aldehyde. nih.gov This reaction is often refluxed in a solvent system such as an ethanol-water mixture. nih.gov

The synthesis of N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine has been reported starting from 4-methylbenzohydrazide. nih.gov The hydrazide is first reacted with dodecyl isocyanate to form a hydrazine-1-carboxamide, which is then cyclized using p-toluenesulfonyl chloride and triethylamine. nih.gov This methodology highlights a versatile route to N-alkyl and N-aryl substituted 2-amino-1,3,4-oxadiazoles.

| Precursor 1 | Precursor 2 | Cyclization Reagent/Method | Product |

| Hydrazide | Aryl isothiocyanate | Tosyl chloride/pyridine | N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine jchemrev.com |

| Substituted phenyl semicarbazide | Aromatic aldehyde | Reflux in ethanol-water | N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine nih.gov |

| 4-Methylbenzohydrazide | Dodecyl isocyanate | p-Toluenesulfonyl chloride/triethylamine | N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine nih.gov |

Spectroscopic and Structural Characterization of 5 4 Methylphenyl 1,3,4 Oxadiazol 2 Amine

Techniques for Molecular Structure Elucidation

A variety of spectroscopic methods have been instrumental in confirming the molecular structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives. These techniques probe different aspects of the molecule's constitution, offering complementary information that, when combined, provides a detailed structural picture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific FT-IR data for this compound is not extensively detailed in the available literature, analysis of closely related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, provides valuable insights into the expected vibrational frequencies. The characteristic absorption bands for the core structure are anticipated to appear in specific regions of the spectrum, confirming the presence of key functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=N (oxadiazole ring) | Stretching | 1630 - 1610 |

| C=C (aromatic) | Stretching | 1550 - 1500 |

| C-O-C (oxadiazole ring) | Asymmetric Stretching | 1030 - 1010 |

| N-H (amine) | Wagging | 760 - 740 |

This table presents expected FT-IR absorption bands for this compound based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. For the closely related compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, detailed NMR data is available and provides a strong basis for the expected spectral features of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, and the amine protons. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbons of the oxadiazole ring are expected to resonate at lower field (higher ppm values) due to their electron-deficient nature.

| ¹H NMR Data (based on a related compound) | |

| Chemical Shift (δ) in ppm | Assignment |

| ~8.00 (d) | Aromatic protons (2H) |

| ~7.40 (d) | Aromatic protons (2H) |

| ~2.40 (s) | Methyl protons (3H) |

| Amine protons (2H) | Signal would be present, but its chemical shift can vary. |

| ¹³C NMR Data (based on a related compound) | |

| Chemical Shift (δ) in ppm | Assignment |

| ~164 | Oxadiazole ring carbon |

| ~162 | Oxadiazole ring carbon |

| ~142 | Aromatic carbon (attached to methyl group) |

| ~130 | Aromatic carbons |

| ~127 | Aromatic carbons |

| ~121 | Aromatic carbon (attached to oxadiazole ring) |

| ~21 | Methyl carbon |

The NMR data is based on the analysis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and serves as a close approximation for the title compound.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound with a very similar core structure, the expected m/z for the protonated molecule [M+H]⁺ would be around 190. Given that this compound has a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol , the mass spectrum is expected to show a prominent molecular ion peak (or a protonated molecular ion peak [M+H]⁺ at m/z 176) corresponding to this mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Crystal Structure Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystal structure analysis, primarily using X-ray diffraction.

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of this compound has provided unambiguous confirmation of its molecular structure and detailed insights into its crystal packing. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

The crystal structure reveals that adjacent molecules are linked through N—H⋯N hydrogen bonds, forming a three-dimensional network. nih.gov The dihedral angle between the phenyl ring and the oxadiazole ring is 26.37°. nih.gov

| Crystallographic Data | |

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.161 (2) |

| b (Å) | 5.9374 (3) |

| c (Å) | 12.8282 (15) |

| β (°) | 108.012 (19) |

| Volume (ų) | 880.9 (2) |

| Z | 4 |

Data obtained from single-crystal X-ray diffraction studies of this compound. nih.gov

The bond lengths within the oxadiazole ring are consistent with its aromatic character. For example, the C-O bond lengths are approximately 1.36-1.37 Å, and the C=N bond lengths are around 1.28-1.30 Å. nih.gov The N-N bond length in the ring is approximately 1.41 Å. nih.gov These structural details are crucial for understanding the compound's chemical reactivity and physical properties.

Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is significantly influenced by the presence of both intramolecular and intermolecular hydrogen bonds. Intramolecular N—H···N hydrogen bonds are present, which contribute to the stabilization of the molecular configuration nih.gov.

More extensively, the crystal packing is dominated by intermolecular N—H···N hydrogen bonds. These interactions link adjacent molecules, creating a comprehensive three-dimensional network throughout the crystal lattice nih.gov. The 1,3,4-oxadiazole (B1194373) ring, with its abundant nitrogen and oxygen donor sites, facilitates the formation of these stable single-crystal structures nih.gov. The specific details of these hydrogen bonds are crucial for understanding the supramolecular assembly of the compound.

| Interaction Type | Description | Effect on Crystal Structure |

|---|---|---|

| Intramolecular N—H···N | Hydrogen bond within a single molecule. | Stabilizes the molecular conformation. nih.gov |

| Intermolecular N—H···N | Hydrogen bonds linking adjacent molecules. | Forms a three-dimensional network. nih.gov |

Dihedral and Torsion Angle Analysis

The three-dimensional arrangement of this compound is defined by its key dihedral and torsion angles, which describe the rotational relationship between different planar groups within the molecule.

The dihedral angle between the plane of the phenyl ring and the plane of the 1,3,4-oxadiazole ring is 26.37° nih.gov. This non-zero angle indicates a twisted conformation between the two ring systems.

The planarity of the heterocyclic moiety is confirmed by the torsion angle. The C(7)—N(1)—N(2)—C(8) torsion angle within the oxadiazole ring is -0.3(2)° nih.gov. This value is very close to zero, indicating that the atoms comprising the 1,3,4-oxadiazole ring lie nearly in the same plane.

| Angle Type | Atoms/Groups Involved | Value (°) |

|---|---|---|

| Dihedral Angle | Phenyl ring and Oxadiazole ring | 26.37 nih.gov |

| Torsion Angle | C(7)—N(1)—N(2)—C(8) | -0.3(2) nih.gov |

Pharmacological and Biological Activities of 5 4 Methylphenyl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.com The toxophoric -N=C-O- linkage within the oxadiazole ring is thought to be a key contributor to its antimicrobial efficacy, potentially by interacting with nucleophilic centers in microbial cells. nih.gov Research has demonstrated that modifications to the core structure, such as the addition of different aryl or alkyl groups, can significantly influence the potency and spectrum of this activity. mdpi.com

Numerous studies have confirmed the antibacterial potential of 1,3,4-oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov Certain N-Mannich base derivatives of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have demonstrated a broad spectrum of activity, effectively inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. mdpi.com

The antibacterial activity is highly dependent on the specific substitutions on the oxadiazole ring. mdpi.com For instance, some derivatives have shown stronger activity against E. coli and Streptococcus pneumoniae compared to the antibiotic ampicillin. mdpi.com Research into (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives, including those with a 4-phenyl methyl group, has revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org Furthermore, certain oxadiazole derivatives have been shown not only to inhibit the growth of planktonic S. aureus cells but also to prevent the formation of biofilms, which are bacterial communities known for their high resistance to antibiotics. nih.gov The mechanism of action for some derivatives against S. aureus involves inducing an increase in intracellular reactive oxygen species (ROS) and disrupting the cell membrane. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| (5-(4-phenyl methyl)-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62 µg/mL auctoresonline.org |

| Novel 1,3,4-oxadiazole derivatives (OZE-I, OZE-II) | Staphylococcus aureus | 4 to 16 µg/mL nih.gov |

| Novel 1,3,4-oxadiazole derivative (OZE-III) | Staphylococcus aureus | 8 to 32 µg/mL nih.gov |

| 1,3,4-oxadiazole LMM6 | Staphylococcus aureus | 1.95 to 7.81 µg/mL nih.gov |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli & S. pneumoniae | Stronger than Ampicillin mdpi.com |

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. mdpi.com Synthesized compounds have been successfully tested against medically important fungi, including various Aspergillus species. ajaums.ac.ir

Studies on 5-substituted 1,3,4-oxadiazole-2-thiols have shown antifungal activity against Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus. researchgate.net Similarly, [5-aryl- ajrconline.orgnih.govsemanticscholar.orgoxadiazole-2-yl] phenyl-methanol derivatives have also exhibited promising activity against Aspergillus flavus and Aspergillus fumigatus. ajaums.ac.ir The antifungal potential of these compounds makes them candidates for the development of new treatments for fungal infections, which are an increasing threat to public health. ajaums.ac.ir

| Compound/Derivative | Fungal Strain | Activity |

|---|---|---|

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus, Aspergillus niger, Aspergillus fumigatus | Active at 200 µg/mL researchgate.net |

| [5-aryl- ajrconline.orgnih.govsemanticscholar.orgoxadiazole-2-yl] phenyl-methanol derivatives | Aspergillus flavus, Aspergillus fumigatus | Promising antifungal activity ajaums.ac.ir |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better than Terbinafine mdpi.com |

| 1,3,4-oxadiazoles (LMM5 and LMM11) | Candida albicans | MIC of 32 μg/ml nih.gov |

Anti-inflammatory Properties

The 1,3,4-oxadiazole nucleus is a key feature in several compounds exhibiting anti-inflammatory activity. ajrconline.orgnih.gov Research has shown that newly synthesized derivatives can significantly reduce inflammation in established experimental models. For instance, a series of 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines were evaluated for their anti-inflammatory effects using the carrageenan rat paw edema method, a standard in vivo model for inflammation. researchgate.net

Other studies on different 1,3,4-oxadiazole derivatives have also reported substantial anti-inflammatory potential. Certain 2,5-disubstituted derivatives demonstrated high activity, with one chloro-substituted phenyl ring derivative (Ox-6f) showing a 79.83% reduction in edema volume in the carrageenan-induced paw edema model. mdpi.com The mechanism for this activity is linked to the suppression of pro-inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). mdpi.com Mannich bases derived from 1,3,4-oxadiazole have also shown potent activity, with some compounds exhibiting a 78.62% inhibition of inflammation, surpassing the efficacy of the standard drug diclofenac in the same study. nveo.org

Anticancer and Antitumor Potential

The anti-proliferative effects of 1,3,4-oxadiazole derivatives are well-documented, with their activity tested against a wide array of cancer cell lines. mdpi.com These compounds exert their anticancer effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for cancer cell survival and proliferation. mdpi.combiointerfaceresearch.com

Derivatives of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine have been systematically screened for their anticancer activity against the NCI-60 panel of human cancer cell lines, which includes leukemia, melanoma, and cancers of the lung, colon, central nervous system (CNS), ovary, kidney, prostate, and breast. nih.govacs.org

Specific analogues have demonstrated remarkable potency and selectivity. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov Another derivative, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine, was particularly effective against the MDA-MB-435 melanoma cell line. nih.govnih.gov Similarly, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have also been synthesized and evaluated, with one compound showing significant percent growth inhibitions against CNS (SNB-19) and ovarian (OVCAR-8) cancer cell lines. acs.org The broad-spectrum activity highlights the therapeutic potential of this chemical class.

| Compound | Cancer Type | Cell Line | Activity (Growth Percent - GP) |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | Melanoma | MDA-MB-435 | 15.43 nih.gov |

| Leukemia | K-562 | 18.22 nih.gov | |

| Breast Cancer | T-47D | 34.27 nih.gov | |

| Colon Cancer | HCT-15 | 39.77 nih.gov | |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | Melanoma | MDA-MB-435 | 6.82 nih.gov |

| Leukemia | K-562 | 24.80 nih.gov | |

| Non-Small Cell Lung Cancer | NCI-H522 | 41.03 nih.gov | |

| Colon Cancer | HCT | 44.74 nih.gov | |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | CNS Cancer | SNB-19 | PGI: 86.61 acs.org |

| Ovarian Cancer | OVCAR-8 | PGI: 85.26 acs.org | |

| Non-Small Cell Lung Cancer | NCI-H460 | PGI: 75.99 acs.org |

*GP (Growth Percent) values below 100 indicate cell growth inhibition. PGI (Percent Growth Inhibition) = 100 - GP.

The anticancer mechanisms of 1,3,4-oxadiazole derivatives are multifaceted and can involve the modulation of cellular processes that are regulated by gene transcription. One significant mechanism is the inhibition of enzymes that play a critical role in gene expression, such as histone deacetylases (HDACs). biointerfaceresearch.com For example, certain oxadiazole-based propanamide derivatives have shown significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.

Furthermore, molecular docking studies have provided insights into other potential mechanisms. Derivatives have been shown to bind efficiently to tubulin, a protein essential for cell division, thereby disrupting microtubule dynamics in a manner similar to other established anticancer agents. acs.org Other oxadiazole derivatives have been reported to inhibit key signaling molecules like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical in regulating cell growth and proliferation pathways that are ultimately controlled by gene transcription. biointerfaceresearch.com

Overcoming Drug Resistance in Cancer Therapy

While the 1,3,4-oxadiazole scaffold is a known entity in the design of anticancer agents, specific research focusing on the role of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its derivatives in overcoming drug resistance in cancer therapy is still an emerging area. General studies on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have demonstrated their cytotoxic potential against a range of human cancer cell lines. For instance, compounds from this class have been screened against panels of leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancer cell lines nih.gov. One notable derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited significant anticancer activity across several of these cell lines nih.gov. However, the current body of literature does not extensively detail the mechanisms by which these specific compounds might circumvent multidrug resistance, a major challenge in oncology. Further investigations are warranted to elucidate the potential of these derivatives to act as chemosensitizers or to inhibit efflux pumps and other resistance mechanisms in cancer cells.

Antiparasitic Effects (e.g., Antileishmanial Potential)

The 1,3,4-oxadiazole core is a valuable pharmacophore in the development of novel antiparasitic agents. Although direct and extensive studies on the antileishmanial activity of this compound itself are limited, the broader class of 1,3,4-oxadiazole derivatives has shown significant promise against various parasites biointerfaceresearch.com. The structural versatility of the oxadiazole ring allows for modifications that can enhance its interaction with parasitic biochemical targets biointerfaceresearch.com. Research into related 1,3,4-oxadiazole derivatives has demonstrated their potential in targeting parasites such as those causing schistosomiasis . The exploration of the 5-(4-methylphenyl) substitution pattern within this class could lead to the identification of potent and selective antileishmanial and broader antiparasitic agents.

Antitubercular Activity

Derivatives of this compound represent a promising avenue in the quest for new treatments for tuberculosis (TB). The 1,3,4-oxadiazole ring is a key structural motif in many compounds exhibiting potent activity against Mycobacterium tuberculosis, the causative agent of TB. The lipophilicity and electronic properties conferred by the 4-methylphenyl group can influence the compound's ability to penetrate the mycobacterial cell wall and interact with essential enzymes.

Antiviral Activity

The antiviral properties of derivatives of this compound have been explored against a variety of viral pathogens. A notable study highlighted the anti-influenza activity of an oxadiazole derivative featuring a p-tolyl (4-methylphenyl) group at the 5-position of the oxadiazole ring. This particular compound demonstrated complete inhibition (100%) of the highly pathogenic H5N1 influenza virus at a concentration of 100 µg/µl, with a half-maximal inhibitory concentration (IC50) of 39 µg/µl researchgate.net.

In a different line of research, a series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and assessed for their antiviral efficacy against the Tobacco Mosaic Virus (TMV). Several compounds within this series displayed significant curative effects against TMV, indicating the potential of the 1,3,4-oxadiazole scaffold in the development of plant antiviral agents nih.gov.

Other Reported Biological Activities

Molluscicidal Activity

There is a lack of specific research on the molluscicidal activity of this compound and its direct derivatives in the available literature. However, studies on structurally related heterocyclic compounds provide some context. The 1,3,4-thiadiazole ring, which is an isostere of the 1,3,4-oxadiazole ring, has been incorporated into molecules with molluscicidal properties. For example, certain 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives have been evaluated for their ability to control snail populations, such as Biomphalaria glabrata, which serve as intermediate hosts for the parasite Schistosoma mansoni mdpi.comnih.gov. This suggests that the broader class of five-membered aromatic heterocycles may have potential as molluscicides, and further investigation into the oxadiazole derivatives is warranted.

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of anticonvulsant drugs mdpi.com. The structural features of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues make them suitable candidates for interacting with targets within the central nervous system that are implicated in the control of neuronal excitability. While specific studies focusing solely on this compound were not predominant in the reviewed literature, the anticonvulsant potential of the broader class of 1,3,4-oxadiazole derivatives is recognized mdpi.com.

Data Tables

Table 1: Anticancer Activity of a Representative Derivative

| Compound Name | Cancer Cell Line Panels Screened | Notable Activity |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | Showed maximum activity with a mean growth percent of 62.61 nih.gov |

Table 2: Antiviral Activity of a p-Tolyl Substituted Oxadiazole

| Virus | Compound Description | Concentration | Inhibition | IC50 |

| H5N1 Influenza | Oxadiazole derivative with a p-tolyl group at position 5 | 100 µg/µl | 100% researchgate.net | 39 µg/µl researchgate.net |

Anti-insomnia

While the broader class of 1,3,4-oxadiazoles has been explored for various central nervous system activities, specific research detailing the anti-insomnia effects of this compound and its direct derivatives is not extensively available in the current scientific literature. Some studies on different series of 1,3,4-oxadiazole derivatives have reported sedative-hypnotic activities, which are mechanistically related to inducing sleep. However, dedicated studies to characterize the anti-insomnia profile of derivatives from this particular parent compound, including mechanism of action and efficacy in preclinical models, remain to be conducted.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The 1,3,4-oxadiazole ring is considered an important pharmacophore that has the potential to interact with the ATP binding site of VEGFR-2. researchgate.net

Computational and in-vitro studies have been conducted on various 1,3,4-oxadiazole derivatives to explore their antiangiogenic potential by targeting VEGFR-2. For instance, a study on 1,3,4-oxadiazole-naphthalene hybrids identified compounds with significant VEGFR-2 inhibitory effects. tandfonline.com One promising compound from this series demonstrated a good inhibitory effect on VEGFR-2 and induced apoptosis in HepG-2 cancer cells. tandfonline.com Another computational investigation of previously synthesized anti-inflammatory 1,3,4-oxadiazole derivatives explored their potential as selective inhibitors of VEGFR-2. nih.gov While these studies underscore the potential of the 1,3,4-oxadiazole scaffold for developing antiangiogenic agents, specific research focused on the VEGFR-2 inhibitory activity of derivatives of this compound is needed to establish their efficacy in this therapeutic area.

Hypoglycemic Activity

The management of blood glucose levels is a cornerstone of diabetes treatment. One therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which delays carbohydrate digestion and glucose absorption. The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the development of new hypoglycemic agents.

A series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase. nih.gov Several of these compounds demonstrated significant inhibitory activity. For example, a hydroxylated derivative exhibited strong α-glucosidase inhibition with an IC50 value of 12.27±0.41 µg/ml, which is comparable to the standard drug miglitol (IC50 value=11.47±0.02 µg/ml). nih.gov Another aryl derivative in the same study showed potent α-amylase inhibition with an IC50 value of 13.09±0.06 µg/ml, rivaling the standard drug acarbose (IC50 value=12.20±0.78 µg/ml). nih.gov

These findings indicate that the 1,3,4-oxadiazole core is a viable scaffold for designing potent inhibitors of key digestive enzymes involved in glucose metabolism.

| Compound | % Inhibition | IC50 (µg/ml) |

|---|---|---|

| Hydroxylated Compound (5a) | 98.14 | 12.27 ± 0.41 |

| Aryl Derivative (5g) | - | - |

| Miglitol (Standard) | 98.9 | 11.47 ± 0.02 |

| Compound | % Inhibition | IC50 (µg/ml) |

|---|---|---|

| Hydroxylated Compound (5a) | - | 60.02 ± 0.08 |

| Hydroxylated Compound (5b) | - | 64.8 ± 1.07 |

| Aryl Derivative (5g) | 92.16 | 13.09 ± 0.06 |

| Acarbose (Standard) | 92.47 | 12.20 ± 0.78 |

Anxiolytic Activity

Anxiolytic agents are drugs used to treat anxiety disorders. While various heterocyclic compounds are known to possess anxiolytic properties, often through interaction with benzodiazepine receptors, the anxiolytic potential of this compound derivatives has not been clearly established.

Research on a series of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, designed as benzodiazepine receptor agonists, was conducted to evaluate their anticonvulsant activity. nih.gov Although one compound with a 2-amino substituent on the oxadiazole ring showed a respectable anticonvulsant effect, studies specifically evaluating the anxiolytic properties of this class of compounds are limited and have not consistently shown positive results. nih.gov Further targeted investigations are required to determine if derivatives of this compound possess any significant anxiolytic activity.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For 1,3,4-oxadiazole derivatives, SAR studies have provided insights into the structural requirements for various pharmacological effects.

In the context of hypoglycemic activity, studies on 1,3,4-oxadiazole derivatives as α-glucosidase and α-amylase inhibitors have revealed important SAR insights. The nature and position of substituents on the aryl rings attached to the oxadiazole core significantly impact inhibitory potency. For instance, the presence of a hydroxyl group on the phenyl ring was found to be favorable for α-glucosidase inhibitory activity. nih.gov

Similarly, for lipoxygenase (LOX) inhibition by a series of 5-((p-tolyloxymethyl)-4H-1,3,4-oxadiazole-2-ylthio)acetamide derivatives, SAR studies indicated that the nature and position of substituents on the terminal phenyl ring greatly influence activity. nih.gov Molecular docking studies further elucidated these relationships, showing that hydrogen bonding and other interactions with key amino acid residues in the enzyme's active site are crucial for potent inhibition. nih.gov For example, in one of the most active compounds, hydrogen bonding with Asp768 and Val126, along with other interactions, was identified as key for its high inhibitory potential. nih.gov

These findings highlight that systematic modification of the substituents on the 1,3,4-oxadiazole scaffold is a viable strategy for optimizing the desired biological activity.

Computational and in Silico Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1,3,4-oxadiazole (B1194373), this method has been instrumental in identifying potential therapeutic targets and understanding binding interactions at a molecular level.

Research has shown that 1,3,4-oxadiazole derivatives can effectively bind to the active sites of various proteins. For instance, in studies involving cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation, novel 1,3,4-oxadiazole derivatives have demonstrated strong binding affinities researchgate.netresearchgate.net. Docking simulations of compounds with a similar scaffold to 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine revealed significant interactions within the CDK-2 active site. These interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues researchgate.net.

In one study, Schiff base derivatives of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine were docked into the crystal structure of CDK-2 (PDB code: 2R3J). The results indicated high binding affinities, with docking scores for some derivatives reaching as low as -10.654 kcal/mol, which was superior to the reference ligand's score of -9.919 kcal/mol researchgate.net. The 1,3,4-oxadiazole ring is noted for its ability to act as a bio-isostere for amide and ester groups, potentially improving metabolic stability and positioning the molecule appropriately within a binding site researchgate.net.

The table below summarizes representative docking scores for 1,3,4-oxadiazole derivatives against the CDK-2 protein, illustrating their potential as inhibitors.

| Compound | Target Protein | PDB Code | Docking Score (kcal/mol) |

| Derivative 5a | CDK-2 | 2R3J | -10.654 researchgate.net |

| Derivative 5d | CDK-2 | 2R3J | -10.169 researchgate.net |

| Reference Ligand | CDK-2 | 2R3J | -9.919 researchgate.net |

These simulations suggest that the 1,3,4-oxadiazole core, such as that in this compound, serves as a valuable scaffold for designing molecules with specific biological targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior in a simulated physiological environment.

For N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, a class of compounds structurally related to this compound, MD simulations have been conducted to validate the stability of their docked poses within the active sites of cancer-related proteins acs.org. These simulations typically run for several nanoseconds and analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand.

A low and stable RMSD value over the simulation time indicates that the ligand remains securely bound within the protein's active site and that the complex is stable. This stability is crucial for a compound to exert a sustained biological effect. The findings from such simulations provide a deeper understanding of the binding thermodynamics and kinetics, complementing the static picture provided by molecular docking.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a potential drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical factor in its development. In silico tools are widely used to predict these properties early in the research process, helping to identify compounds with favorable drug-like characteristics.

For various 1,3,4-oxadiazole derivatives, ADME properties have been evaluated using web-based tools like SwissADME researchgate.netacs.org. These predictions assess several physicochemical and pharmacokinetic parameters. The 1,3,4-oxadiazole moiety is known to influence these properties favorably by potentially increasing metabolic stability and hydrophilicity while reducing lipophilicity researchgate.net.

Key ADME parameters predicted for 1,3,4-oxadiazole derivatives often include:

Lipophilicity (LogP): A measure of a compound's partition coefficient between an oily and an aqueous phase, which influences absorption and distribution.

Water Solubility: Affects absorption and formulation.

Drug-likeness: Evaluated based on rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.

Pharmacokinetic Properties: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

The table below shows a typical output from an in silico ADME prediction for related 1,3,4-oxadiazole compounds.

| Property | Predicted Value/Status | Significance |

| Lipophilicity (iLOGP) | Varies | Influences solubility and permeability |

| Water Solubility | Moderately soluble to soluble | Crucial for absorption |

| GI Absorption | High | Indicates good potential for oral bioavailability |

| BBB Permeant | No/Yes | Determines potential for CNS effects |

| Lipinski's Rule of Five | 0 Violations | Suggests good drug-likeness |

These computational evaluations suggest that compounds based on the 5-phenyl-1,3,4-oxadiazol-2-amine scaffold are promising candidates for further development as orally active agents researchgate.net.

Computational Studies on Optical Nonlinearity

Beyond biological applications, 1,3,4-oxadiazole derivatives have attracted significant interest in materials science, particularly for their nonlinear optical (NLO) properties. researchgate.net These properties are crucial for applications in optoelectronics and photonics, such as in optical limiting and data storage. The 1,3,4-oxadiazole ring is an effective electron-withdrawing moiety, which, when combined with electron-donating groups, can create a push-pull system that enhances NLO effects preprints.org.

Computational studies, often using quantum chemical methods, are employed to calculate the NLO properties of these molecules, such as the first hyperpolarizability (β). These calculations help in understanding the structure-property relationships and in designing new materials with enhanced NLO responses.

Studies on various 1,3,4-oxadiazole derivatives show that the strategic placement of donor and acceptor groups across the conjugated π-system can lead to large hyperpolarizability values researchgate.net. The electron-deficient nature of the oxadiazole ring facilitates intramolecular charge transfer, which is a key mechanism for NLO activity preprints.org. The computational analysis of these molecules provides insights into their electronic structure and helps to explain the origin of their optical nonlinearity researchgate.net. These theoretical predictions are essential for guiding the synthesis of new, highly efficient NLO materials.

Future Research Directions and Therapeutic Potential

Development of Novel Drug Candidates based on Oxadiazole Scaffolds

The 1,3,4-oxadiazole (B1194373) nucleus is a versatile scaffold for the development of new therapeutic agents due to its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel derivatives of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a key area of future research. By modifying the core structure, scientists aim to create new chemical entities with enhanced biological activity and selectivity.

Numerous studies have demonstrated the potential of 1,3,4-oxadiazole derivatives as effective drug candidates. For instance, various novel substituted 1,3,4-oxadiazole derivatives have been synthesized and investigated for their biological activities. thesciencein.org The inherent properties of the oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in drug design. Future efforts will likely focus on creating libraries of compounds derived from this compound to screen for a variety of therapeutic targets.

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Selectivity

A critical aspect of drug development is understanding the relationship between a molecule's structure and its biological activity (SAR). For this compound derivatives, systematic modifications of the chemical structure are necessary to optimize their efficacy and selectivity for specific biological targets.

Research on related N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has provided valuable insights into SAR. For example, the nature and position of substituents on the phenyl rings can significantly influence the anticancer activity of these compounds. One study reported on the synthesis and anticancer activity of various analogues, highlighting how different functional groups impact their potency against various cancer cell lines. tandfonline.com Future research will involve a more detailed exploration of these relationships to design molecules with improved therapeutic profiles. This includes investigating the effects of various electron-donating and electron-withdrawing groups on the aromatic rings to fine-tune the electronic properties and binding affinities of the compounds.

Investigation into Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their therapeutic effects is crucial for their development as clinical candidates. While the exact mechanisms for this specific compound are still under investigation, research on the broader class of 1,3,4-oxadiazoles has revealed several potential pathways.

Derivatives of 1,3,4-oxadiazole have been shown to act through various mechanisms, including the inhibition of enzymes and growth factors crucial for disease progression. nih.gov In the context of cancer, these compounds have been found to target enzymes such as histone deacetylases (HDAC), topoisomerase II, and various kinases. nih.govnih.gov For instance, some 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit the activity of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are key regulators of cell growth and proliferation. nih.gov Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Future studies will need to focus on elucidating the specific molecular targets of this compound and its analogues to better understand their therapeutic potential.

Design and Synthesis of Derivatives to Combat Drug Resistance

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. The development of new therapeutic agents with novel mechanisms of action is essential to overcome this problem. The 1,3,4-oxadiazole scaffold offers a promising platform for designing such agents.

The synthesis of novel derivatives of this compound is a key strategy to combat drug resistance. openmedicinalchemistryjournal.com By creating molecules that act on different cellular targets or by inhibiting resistance mechanisms, it may be possible to develop drugs that are effective against resistant strains of bacteria, fungi, and cancer cells. The structural versatility of the oxadiazole ring allows for the creation of a wide array of derivatives, increasing the probability of discovering compounds with the desired activity against resistant pathogens and tumors.

Integration into Multi-target Therapeutic Strategies

Complex diseases such as cancer often involve multiple pathological pathways. Consequently, therapeutic strategies that simultaneously target multiple key proteins or pathways can be more effective than single-target therapies. The 1,3,4-oxadiazole scaffold is well-suited for the design of multi-target ligands. tandfonline.com

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising approach in drug discovery. nih.gov Derivatives of this compound can be hybridized with other known bioactive moieties to create hybrid molecules with the potential to interact with multiple targets. This approach could lead to the development of more effective anticancer agents that can overcome the limitations of single-target drugs, including the development of resistance. nih.gov

Potential in Advanced Materials Science Applications

Beyond its therapeutic potential, the 1,3,4-oxadiazole ring possesses unique electronic properties that make it a valuable component in the development of advanced materials. These compounds have been investigated for their applications in materials science, particularly in the field of organic electronics. nih.govpreprints.org

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent electron-transporting material. preprints.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. preprints.org Derivatives of this compound can be incorporated into polymeric and hyper-branched structures to enhance their photoluminescence and electroluminescence characteristics. preprints.org Future research in this area will focus on the synthesis and characterization of new oxadiazole-based materials with tailored optical and electronic properties for use in next-generation electronic devices.

Conclusion

Summary of Key Findings and Contributions to the Field

This review has focused on the chemical compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Key findings include its detailed solid-state structure determined by X-ray crystallography and its identification as a potent dual inhibitor of butyrylcholinesterase and acetylcholinesterase. nih.govnih.gov Structure-activity relationship studies have highlighted the importance of the 4-methylphenyl moiety for its BChE inhibitory activity. nih.gov These findings contribute valuable data to the field of medicinal chemistry, particularly in the area of enzyme inhibition and the chemical space of 1,3,4-oxadiazole (B1194373) derivatives.

Broader Implications for Pharmaceutical and Chemical Industries

The study of this compound and its analogues has significant implications for the pharmaceutical industry. The 1,3,4-oxadiazole core is a proven pharmacophore, present in clinically used drugs. mdpi.com The cholinesterase inhibitory activity of this specific compound underscores the potential of this scaffold in the development of treatments for Alzheimer's disease and other neurodegenerative conditions. nih.govmdpi.com For the chemical industry, the exploration of efficient and scalable synthetic routes to such compounds is of continuous interest for producing chemical libraries for drug discovery programs. jchemrev.com

Call for Further Comprehensive Research

While initial studies have provided a solid foundation, further comprehensive research is warranted. A broader screening of this compound against a wider panel of biological targets is needed to fully elucidate its pharmacological profile. More in-depth mechanistic studies, including kinetic analysis of its enzyme inhibition, would provide a clearer understanding of its mode of action. Additionally, further synthetic modifications and subsequent SAR studies could lead to the discovery of new analogues with enhanced potency, selectivity, and improved drug-like properties, paving the way for potential new therapeutic agents.

Q & A

How is the crystal structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine determined, and what are its key features?

The crystal structure is resolved using single-crystal X-ray diffraction at 291 K, with refinement via SHELXL (R factor = 0.045, wR factor = 0.124). Key features include a planar oxadiazole ring and intermolecular N–H⋯N hydrogen bonds forming a 3D network. The dihedral angle between the oxadiazole and 4-methylphenyl rings is minimal (average C–C bond deviation = 0.003 Å), indicating structural rigidity. Comparative studies with fluorinated analogs show similar bond lengths but distinct dihedral angles (e.g., 15.64°–55.84° in related biphenyl derivatives) .

What methodologies resolve disorder in the crystal lattice of this compound?

Disorder, such as in substituent orientation (e.g., furan rings in analogs), is addressed via multi-component refinement in SHELX. Occupancy ratios (e.g., 0.76:0.24) are adjusted using residual electron density maps. Validation includes analyzing thermal displacement parameters and hydrogen-bonding consistency. For example, disordered furan rings in related structures are refined with geometric restraints to maintain bond-length rationality .

What synthetic routes produce this compound, and how are yields optimized?

A common route involves cyclization of 4-methylphenylacetic acid derivatives with semicarbazide in the presence of POCl₃, followed by neutralization with KOH. Yield optimization (typically 70–85%) requires strict stoichiometric control (1:1 molar ratio of acid hydrazide to aryl isocyanate), anhydrous ethanol as solvent, and reflux at 80°C for 4–6 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

How do hydrogen-bonding interactions influence supramolecular architecture?

N–H⋯N hydrogen bonds (e.g., N6–H6A⋯N3, 2.12 Å) link molecules into dimers with R₂²(8) motifs, forming chains along the [010] axis. Weak C–H⋯π interactions (3.29–3.46 Å) and π-stacking further stabilize the 3D network. Hirshfeld surface analysis reveals that H-bonding contributes >30% to crystal packing, critical for predicting solubility and stability .

What spectroscopic techniques characterize this compound, and how are data interpreted?

- ¹H/¹³C NMR : Peaks at δ 7.25–7.65 ppm (aromatic protons) and δ 160–165 ppm (C=N of oxadiazole).

- IR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O).

- Mass Spectrometry : Molecular ion peak at m/z 191.2 [M+H]⁺.

- X-ray Diffraction : Confirms bond lengths (e.g., N1–C5 = 1.290 Å) and angles .

How can contradictions in biological activity data across studies be addressed?

Contradictions (e.g., varying IC₅₀ values in anticancer assays) arise from differences in cell lines (e.g., MDA-MB-435 vs. HCT-15) and assay protocols. Mitigation strategies include:

- Standardizing cell culture conditions (e.g., passage number, media).

- Using multiple assays (e.g., MTT, clonogenic) to cross-validate.

- Reporting full dose-response curves and statistical significance (p < 0.05) .

What computational approaches predict binding affinity with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like tubulin or DNA topoisomerase. Key parameters:

- Docking Score : ≤−7.5 kcal/mol indicates strong binding.

- MM-PBSA Analysis : Estimates free energy (ΔG < −30 kJ/mol confirms stability).

- Pharmacophore mapping identifies critical groups (e.g., 4-methylphenyl enhances hydrophobic interactions) .

How can solvent selection impact recrystallization and purity?

High-polarity solvents (e.g., ethanol, methanol) improve crystal quality by enhancing hydrogen-bonding. For example, recrystallization from ethanol yields needle-like crystals with 99% purity (melting point = 144–146°C). Low-polarity solvents (e.g., hexane) induce rapid crystallization but increase impurity retention .

What strategies enhance anticancer activity in derivatives?

- Electron-Withdrawing Substituents : Fluorine or nitro groups at the para position increase cytotoxicity (e.g., 4-fluorophenyl analogs show 2× potency against MCF-7).

- Mannich Base Functionalization : Piperazine-linked derivatives improve solubility and bioavailability (e.g., compound 4n: IC₅₀ = 12 µM vs. breast cancer) .

What precautions ensure reproducibility in synthetic and biological experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.